Technical Guide: 3,3-Difluoropropan-1-amine Hydrochloride (CAS 1010097-89-8)
Technical Guide: 3,3-Difluoropropan-1-amine Hydrochloride (CAS 1010097-89-8)
[1][2]
Core Directive & Introduction
3,3-Difluoropropan-1-amine hydrochloride (CAS 1010097-89-8) is a specialized fluorinated aliphatic amine building block used extensively in modern medicinal chemistry. It serves as a critical tool for "scaffold hopping" and property modulation in drug discovery. Unlike its non-fluorinated analog (propylamine) or the terminal trifluoromethyl variant, the gem-difluoro motif offers a unique balance of electronic withdrawal and steric demand without completely abolishing the basicity of the primary amine.
This guide provides a technical deep-dive into its physicochemical properties, robust synthesis pathways, and strategic application in optimizing pharmacokinetics (PK).
Chemical Identity
| Property | Detail |
| IUPAC Name | 3,3-Difluoropropan-1-amine hydrochloride |
| CAS Number | 1010097-89-8 |
| Molecular Formula | C |
| Molecular Weight | 131.55 g/mol (HCl salt); 95.09 g/mol (Free Base) |
| SMILES | NCCC(F)F.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, DMSO |
Physicochemical Properties & Mechanistic Insights
The "Fluorine Effect" on Basicity and Lipophilicity
The strategic value of 3,3-difluoropropan-1-amine lies in its ability to modulate the pKa of the primary amine group.
-
Basicity Modulation (pKa):
-
Propylamine (Reference): pKa
10.5 -
3-Fluoropropylamine: pKa
9.9 -
3,3,3-Trifluoropropylamine: pKa
8.7 -
3,3-Difluoropropan-1-amine: pKa
9.0 – 9.2 (Estimated) -
Mechanism:[1][2][3][4] The electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the carbon chain. By placing the fluorines at the
-position (C3), the effect is attenuated compared to -fluorination, allowing the amine to remain basic enough for receptor binding while reducing the energy penalty for desolvation during ligand-protein interaction.
-
-
Lipophilicity (LogP):
-
The gem-difluoro group is lipophilic but also possesses a dipole moment. The CLogP is approximately -0.46 , making it less hydrophilic than the parent propylamine but sufficiently polar to maintain aqueous solubility in salt form.
-
Bioisosterism: It acts as a bioisostere for the propyl group, often improving metabolic stability by blocking oxidation at the C3 position (a common metabolic soft spot).
-
Synthesis & Manufacturing Protocols
While various routes exist, the most robust laboratory-scale synthesis avoids the handling of volatile and unstable free amino-aldehydes. The Amide Reduction Protocol is the industry standard for high purity.
Diagram 1: Robust Synthesis Workflow
Caption: Step-wise synthesis from commercially available difluoro-esters via amide reduction.
Detailed Protocol: Amide Reduction Route
Step 1: Preparation of 3,3-Difluoropropanamide
-
Reagents: Ethyl 3,3-difluoropropionate (1.0 eq), Ammonia (7N in Methanol, 5.0 eq).
-
Procedure: Charge ethyl 3,3-difluoropropionate into a pressure vessel. Add cold methanolic ammonia. Seal and stir at room temperature for 16 hours.
-
Workup: Concentrate in vacuo to remove methanol. The residue is typically a white solid.
-
Validation: Check by TLC (100% EtOAc) or LCMS. The amide is stable and can be used without further purification.
Step 2: Reduction to Amine [5]
-
Reagents: 3,3-Difluoropropanamide (1.0 eq), Borane-Dimethyl Sulfide Complex (BH
-DMS, 2.0 M in THF, 3.0 eq). -
Procedure:
-
Dissolve the amide in anhydrous THF under Nitrogen atmosphere.
-
Cool to 0°C. Dropwise add BH
-DMS (Caution: Gas evolution). -
Heat to reflux (65°C) for 4–6 hours.
-
Cool to 0°C and carefully quench with Methanol (excess) to destroy borane adducts.
-
Critical Step: Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
-
Isolation: Basify with NaOH (to pH >12), extract with DCM (3x), dry over Na
SO , and concentrate carefully (the free base is volatile).
Step 3: Salt Formation
-
Dissolve the crude free base in diethyl ether or dioxane.
-
Add 4M HCl in dioxane dropwise at 0°C.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum.
Applications in Drug Design
Strategic Use Cases
-
Metabolic Blocking: The C3 position of a propyl chain is susceptible to Cytochrome P450-mediated oxidation (hydroxylation). Substituting hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the drug's half-life (
). -
Selectivity Enhancement: In kinase inhibitors (e.g., PLK1 inhibitors), the 3,3-difluoropropyl tail can occupy hydrophobic pockets where the slightly larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H) improves shape complementarity.
-
Safety: Unlike
-fluoroamines, which can undergo elimination to form toxic fluoro-olefins, -difluoroamines are chemically stable under physiological conditions.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Impact of gem-difluoro substitution on pharmacological properties.
Handling & Safety Data
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Storage: Hygroscopic. Store at -20°C or 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents. The free base reacts rapidly with CO
in air to form carbamates; always handle the free base in solution or generate in situ.
References
-
PubChem Compound Summary. 3,3-Difluoropropan-1-amine. National Center for Biotechnology Information. Link
-
Morgenshtern, Y. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link
-
Enamine Building Blocks. Gem-Difluorinated Amines for Drug Design. Enamine.net. Link
-
Patterson, A. W. et al. (2020). Amino acid compounds and methods of use. U.S. Patent No. 10,793,564. Washington, DC: U.S. Patent and Trademark Office. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN101973867A - Method for preparing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
